2-Bromobenzyl-(2,4-dimethylphenyl)ether

Catalog No.
S8142877
CAS No.
M.F
C15H15BrO
M. Wt
291.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromobenzyl-(2,4-dimethylphenyl)ether

Product Name

2-Bromobenzyl-(2,4-dimethylphenyl)ether

IUPAC Name

1-[(2-bromophenyl)methoxy]-2,4-dimethylbenzene

Molecular Formula

C15H15BrO

Molecular Weight

291.18 g/mol

InChI

InChI=1S/C15H15BrO/c1-11-7-8-15(12(2)9-11)17-10-13-5-3-4-6-14(13)16/h3-9H,10H2,1-2H3

InChI Key

WHAGKRCPNMUHQH-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2Br)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=CC=C2Br)C

2-Bromobenzyl-(2,4-dimethylphenyl)ether is an organic compound characterized by the molecular formula C15H15BrO and a molecular weight of 291.18 g/mol. This compound features a bromine atom attached to a benzyl group, which is further connected to a dimethyl-substituted phenyl ether. Its structural uniqueness arises from the specific placement of the bromine and methyl groups, which can influence both its chemical reactivity and biological activity. The compound has been explored for various applications in medicinal chemistry, materials science, and environmental chemistry.

  • Oxidation: This compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction processes can convert the bromine atom into a hydrogen atom, resulting in benzyl-(2,4-dimethylphenyl)ether. Lithium aluminum hydride or sodium borohydride are typical reducing agents used for this purpose.
  • Substitution: The bromine atom can be replaced with other functional groups such as hydroxyl or amino groups through nucleophilic substitution reactions involving nucleophiles like sodium hydroxide or ammonia.

Research indicates that 2-Bromobenzyl-(2,4-dimethylphenyl)ether exhibits potential biological activity. Studies have suggested its antimicrobial and anticancer properties, making it a subject of interest in pharmacological research. The compound's mechanism of action is thought to involve interactions with specific molecular targets within biological systems, such as enzymes or receptors, leading to alterations in cellular processes.

The synthesis of 2-Bromobenzyl-(2,4-dimethylphenyl)ether can be accomplished through various methods:

  • Suzuki–Miyaura Coupling Reaction: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. It is widely used for forming carbon-carbon bonds and is effective for synthesizing complex organic molecules.
  • Industrial Production: For larger-scale production, continuous flow reactors and automated systems are utilized to enhance efficiency and consistency. Adjustments in reagents and conditions may also be made to minimize costs and environmental impact .

2-Bromobenzyl-(2,4-dimethylphenyl)ether has several applications across different fields:

  • Medicinal Chemistry: It is being studied for potential therapeutic uses due to its biological activity.
  • Materials Science: The compound serves as an intermediate in the synthesis of more complex organic molecules.
  • Environmental Chemistry: It may have applications in the study of environmental pollutants and their degradation .

Interaction studies involving 2-Bromobenzyl-(2,4-dimethylphenyl)ether focus on its effects on biological pathways. These studies aim to elucidate how the compound interacts with various enzymes or receptors, potentially leading to therapeutic benefits or toxicological concerns. The specific interactions depend on the context of use and the biological systems involved .

Several compounds share structural similarities with 2-Bromobenzyl-(2,4-dimethylphenyl)ether:

  • 2-Bromobenzyl-(2,5-dimethylphenyl)ether
  • 2-Bromobenzyl-(3,5-dimethylphenyl)ether
  • 2-Bromobenzyl-(2,6-dimethylphenyl)ether

Uniqueness

The uniqueness of 2-Bromobenzyl-(2,4-dimethylphenyl)ether lies in its specific substitution pattern on the phenyl ring. This arrangement significantly influences its chemical reactivity and biological activity compared to similar compounds that may have different substitution patterns. Such differences can affect their pharmacological profiles and applications in research .

XLogP3

4.8

Hydrogen Bond Acceptor Count

1

Exact Mass

290.03063 g/mol

Monoisotopic Mass

290.03063 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

Explore Compound Types